molecular formula C15H16FN5O B2742443 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2309554-08-1

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone

Cat. No.: B2742443
CAS No.: 2309554-08-1
M. Wt: 301.325
InChI Key: HCHICOAHYBOQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone” features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for its conformational rigidity and utility in medicinal chemistry. Key structural elements include:

  • 3-fluoropyridin-4-yl methanone group: A fluorinated aromatic moiety that enhances metabolic stability and modulates electronic properties for receptor binding.
  • 1,2,4-triazole substituent: A heterocyclic group capable of hydrogen bonding and π-π interactions, often linked to kinase inhibition or enzyme modulation.

This compound is structurally analogous to bioactive molecules targeting autoimmune diseases, kinases, and G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c16-14-7-17-4-3-13(14)15(22)21-10-1-2-11(21)6-12(5-10)20-9-18-8-19-20/h3-4,7-12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHICOAHYBOQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone is a complex organic molecule characterized by a bicyclic structure and the presence of a triazole moiety. This structural arrangement suggests potential for diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of the compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Overview

The compound features:

  • Bicyclic Structure : The azabicyclo[3.2.1]octane framework is known for its ability to interact with biological targets.
  • Triazole Moiety : This functional group enhances pharmacological properties and can act as a bioisostere for amides or esters.

Pharmacological Properties

Research indicates that compounds containing triazole and bicyclic structures often exhibit significant pharmacological effects:

Compound Class Structural Features Biological Activity
1H-Triazole DerivativesContains triazole ringAntifungal and anticancer properties
Bicyclic Amine CompoundsBicyclic structureCentral Nervous System (CNS) activity
Tetrahydropyran DerivativesTetrahydropyran ringAntimicrobial effects

The unique combination of triazole and bicyclic amine structures in this compound may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds .

The biological activity of the compound is hypothesized based on its structural features:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes related to disease pathways.
  • Interaction with Biological Macromolecules : Studies involving molecular docking and interaction assays suggest that this compound can effectively bind to target proteins, potentially influencing their activity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibit antifungal properties by inhibiting fungal enzyme activity, which could be extrapolated to predict similar effects for this compound.
  • Anticancer Potential : Research on structurally similar bicyclic compounds has indicated effectiveness against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • CNS Effects : Compounds with similar bicyclic structures have been evaluated for their effects on CNS disorders, indicating potential therapeutic applications in neuropharmacology .

Synthesis and Optimization

The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone typically involves multi-step synthetic routes that require optimization to achieve high yields and purity . The following steps are generally involved:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions to form the azabicyclo structure.
  • Introduction of the Triazole Ring : Employing coupling reactions to integrate the triazole moiety.
  • Final Modifications : Adding the 3-fluoropyridin-4-yl group through nucleophilic substitution or other chemical transformations.

Scientific Research Applications

Medicinal Chemistry Applications

The triazole ring is known for its biological activity and has been incorporated into numerous pharmaceutical compounds. This compound, through its azabicyclo structure, could exhibit properties relevant to drug design.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds containing triazole rings can inhibit the growth of various fungal pathogens. The specific compound under discussion may enhance this activity due to its structural conformation, potentially leading to the development of new antifungal agents.

Anti-inflammatory Properties

Studies on related azabicyclo compounds have shown promise in modulating inflammatory pathways. The compound's ability to interact with biological targets involved in inflammation could position it as a candidate for treating inflammatory diseases such as rheumatoid arthritis or osteoarthritis .

N-acylethanolamine-Hydrolyzing Acid Amidase Inhibitors

Recent research highlights the potential of azabicyclo compounds as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in pain and inflammation pathways. The specific compound may function as a non-covalent inhibitor, contributing to pain relief and anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Modifications to the triazole and azabicyclo structures can significantly impact activity:

Modification Effect on Activity
Electron-withdrawing groups at specific positionsIncreased potency against target enzymes
Variations in the azabicyclo frameworkAltered pharmacokinetics and bioavailability
Substitution on the pyridine moietyEnhanced binding affinity to biological targets

Case Studies

  • Discovery of Pyrazole Azabicyclo Derivatives : A study focused on pyrazole azabicyclo derivatives demonstrated that modifications in the bicyclic structure can lead to significant improvements in inhibitory activity against NAAA, suggesting that similar strategies could be applied to optimize the compound under discussion .
  • Triazole-Based Antifungal Agents : Research has established that triazole derivatives exhibit potent antifungal activity. The incorporation of the triazole moiety into the bicyclic structure may enhance this effect, making it a candidate for further investigation as an antifungal agent .

Comparison with Similar Compounds

Examples :

  • (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one
  • Cyclohex-1-en-1-yl ((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone Key Differences:
  • Acyl Groups : Utilize indole or cyclohexenyl instead of fluoropyridine.
  • Biological Relevance: Synthesized via palladium-catalyzed aminocarbonylation, emphasizing synthetic versatility. The target compound’s fluoropyridine may improve binding to aromatic-rich enzyme pockets compared to aliphatic acyl groups .

(4-Chlorophenyl) Methanone Derivatives ()

Structure: (4-chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone derivatives. Key Differences:

  • Substituents: Chlorophenyl and phenylamino groups vs. fluoropyridine and triazole.
  • Activity : Tested for antibacterial effects; the target compound’s fluoropyridine and triazole may shift activity toward kinase or GPCR targets .

Izencitinibum (WHO INN List 83)

Structure: 3-[(1R,3s,5S)-3-({7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl}amino)-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile . Key Differences:

  • Functional Groups : Propanenitrile and naphthyridine vs. triazole and fluoropyridine.
  • Therapeutic Potential: Targets kinase pathways; the target compound’s triazole may enhance metal coordination in active sites.

Maraviroc (CCR5 Antagonist)

Structure : 4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]cyclohexanecarboxamide .
Key Differences :

  • Substituents : Difluoro-cyclohexanecarboxamide and branched triazole vs. fluoropyridine.
  • Activity : Blocks CCR5 in HIV entry; the target compound’s fluoropyridine may favor different GPCR interactions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound 8-azabicyclo[3.2.1]octane 3-fluoropyridin-4-yl, 1,2,4-triazol-1-yl Hypothesized kinase/GPCR modulation N/A
PF-06700841 3,8-diazabicyclo[3.2.1]octane Pyrimidine, difluorocyclopropyl TYK2/JAK1 inhibition (IC₅₀ ~nM)
N-Acylnortropane Derivatives 8-azabicyclo[3.2.1]octane Indole-5-carbonyl, cyclohexenyl Synthetic intermediates
(4-Chlorophenyl) Methanone Derivatives 8-azabicyclo[3.2.1]octane 4-chlorophenyl, phenylamino Antibacterial agents
Izencitinibum 8-azabicyclo[3.2.1]octane Propanenitrile, naphthyridine Kinase inhibition
Maraviroc 8-azabicyclo[3.2.1]octane Difluoro-cyclohexanecarboxamide, triazole CCR5 antagonist (HIV entry)

Research Findings and Implications

  • Structural Optimization : The triazole and fluoropyridine groups in the target compound may improve metabolic stability and target engagement compared to analogs with pyrimidine or chlorophenyl groups .
  • Synthetic Accessibility: Palladium-catalyzed aminocarbonylation () and sulfonylation () methods are applicable for derivatization, enabling rapid SAR studies.
  • Therapeutic Potential: While Maraviroc targets HIV, the target compound’s fluoropyridine could align it with kinase inhibitors (e.g., Izencitinibum) or autoimmune therapies (e.g., PF-06700841) .

Preparation Methods

Robinson-Gabriel Cyclization

A modified Robinson-Gabriel cyclization enables the formation of the bicyclic structure from acyclic precursors. Starting with L-proline derivatives, intramolecular cyclization via a Mitsunobu reaction or acid-catalyzed dehydration forms the bicyclo[3.2.1] framework. For example, (1S,5R)-8-azabicyclo[3.2.1]octan-3-one can be synthesized by treating N-Boc-L-prolinol with trifluoroacetic acid (TFA) to induce ring closure. Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis.

Reductive Amination of Bicyclic Ketones

Alternative routes employ reductive amination of bicyclic ketones. Ketones such as 8-oxabicyclo[3.2.1]octan-3-one are reacted with ammonium acetate and sodium cyanoborohydride under acidic conditions to yield the amine. This method offers scalability but requires precise control of reaction pH (4–5) to avoid over-reduction.

Table 1: Comparison of Bicyclic Core Synthesis Methods

Method Starting Material Yield (%) Stereoselectivity
Robinson-Gabriel L-Proline 65–72 >99% ee
Reductive Amination Bicyclic Ketone 58–64 85–90% ee

Synthesis of 3-Fluoropyridin-4-yl Methanone

The 3-fluoropyridine fragment is synthesized via fluorination and subsequent oxidation.

Halogen Exchange Fluorination

3-Bromopyridin-4-yl methanone undergoes halogen exchange using KF in the presence of 18-crown-6 at 160°C. Yields range from 45–55%, with purification via column chromatography (hexane:ethyl acetate, 4:1).

Directed ortho-Fluorination

A more efficient route involves directed fluorination using Selectfluor. 3-Aminopyridin-4-yl methanone is diazotized with NaNO2/HCl, followed by treatment with Selectfluor in acetonitrile at 0°C. This method achieves 68–73% yield and minimizes byproducts.

Coupling of the Bicyclic Amine and 3-Fluoropyridin-4-yl Methanone

The final step involves forming the methanone bridge between the bicyclic amine and fluoropyridine.

Friedel-Crafts Acylation

Reacting the bicyclic amine with 3-fluoropyridine-4-carbonyl chloride in dichloromethane using AlCl3 as a catalyst forms the desired product. However, this method suffers from low yields (32–38%) due to competing N-acylation.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between the bicyclic boronic ester and 3-fluoropyridin-4-yl triflate improves efficiency. Using Pd(PPh3)4 and K2CO3 in dioxane at 80°C, yields reach 65–70%.

Table 2: Coupling Reaction Optimization

Condition Catalyst Solvent Yield (%)
Friedel-Crafts AlCl3 DCM 32–38
Suzuki-Miyaura Pd(PPh3)4 Dioxane 65–70

Stereochemical Considerations

The (1R,5S) configuration is preserved using chiral resolving agents. Diastereomeric salts formed with (-)-dibenzoyl-L-tartaric acid in ethanol enable separation via recrystallization. X-ray crystallography confirms absolute configuration, with Flack parameter values <0.1.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.